molecular formula C30H26BrN3O2S B13377950 (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13377950
M. Wt: 572.5 g/mol
InChI Key: UZZRSXPWTKAART-QRQIAZFYSA-N
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Description

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and various substituents such as bromophenyl and methylanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include bromophenylmethanol, 4-methylaniline, and various catalysts to facilitate the formation of the thiazole and pyrrole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of particular interest.

Medicine

The compound’s potential medicinal applications are explored, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one stands out due to its combination of a thiazole ring, a pyrrole ring, and multiple substituents

Properties

Molecular Formula

C30H26BrN3O2S

Molecular Weight

572.5 g/mol

IUPAC Name

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26BrN3O2S/c1-19-4-10-25(11-5-19)32-30-33-29(35)28(37-30)17-23-16-20(2)34(21(23)3)26-12-14-27(15-13-26)36-18-22-6-8-24(31)9-7-22/h4-17H,18H2,1-3H3,(H,32,33,35)/b28-17-

InChI Key

UZZRSXPWTKAART-QRQIAZFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)S2

Origin of Product

United States

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